3-isopropoxy-N-(2-phenylethyl)benzamide
Description
3-Isopropoxy-N-(2-phenylethyl)benzamide is a benzamide derivative featuring an isopropoxy group at the 3-position of the benzene ring and a 2-phenylethylamine substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(2-phenylethyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)21-17-10-6-9-16(13-17)18(20)19-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFFBWVGYTCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Compounds like N-(2-phenylethyl)-3-(trifluoromethyl)benzamide exhibit increased stability and bioavailability due to fluorine's electronegativity, making them suitable for drug development .
- Heterocyclic Moieties (e.g., Isoxazole) : The isoxazole ring in 4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide enhances π-π stacking and hydrogen-bonding capabilities, critical for targeting enzymes or receptors .
- Halogenated Groups (e.g., Br) : Bromoacetyl derivatives enable selective protein modification, useful in biochemical assays .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 3-Isopropoxy-N-(2-phenylethyl)benzamide (Predicted) | 4-Isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide | N-(2-Phenylethyl)-3-(trifluoromethyl)benzamide |
|---|---|---|---|
| Molecular Weight | ~325 g/mol | 298.34 g/mol | 307.31 g/mol |
| LogP (Lipophilicity) | ~3.5 (moderate) | 2.8 | 4.1 (high) |
| Solubility | Low in water; soluble in DMSO, ethanol | Similar to target compound | Very low in water; high in organic solvents |
| Metabolic Stability | Moderate | High (due to isoxazole) | Very high (fluorinated groups) |
Notes:
Medicinal Chemistry
- Neuroleptic Potential: Benzamide derivatives like amisulpride and sulpiride are established neuroleptics, suggesting that this compound could interact with dopamine receptors .
- Anticancer and Anti-inflammatory Activity : Analogs with heterocycles (e.g., isoxazole, thiadiazole) show promise in targeting kinases or inflammatory pathways .
Industrial and Agricultural Uses
- Agrochemicals : Fluorinated benzamides are leveraged in pesticide development due to their durability and target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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